molecular formula C16H14INO B14191365 3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide CAS No. 851014-73-8

3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide

Cat. No.: B14191365
CAS No.: 851014-73-8
M. Wt: 363.19 g/mol
InChI Key: ZFZQWRSLZUTIEG-UHFFFAOYSA-M
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Description

3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-diphenyl-1,3-oxazole with methyl iodide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3-oxazole: A structurally related compound with similar properties.

    3-Methyl-2,5-diphenyl-1,3-oxazole: Another related compound with a different substitution pattern.

Uniqueness

3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion This gives it distinct chemical and physical properties compared to other oxazole derivatives

Properties

CAS No.

851014-73-8

Molecular Formula

C16H14INO

Molecular Weight

363.19 g/mol

IUPAC Name

3-methyl-2,5-diphenyl-1,3-oxazol-3-ium;iodide

InChI

InChI=1S/C16H14NO.HI/c1-17-12-15(13-8-4-2-5-9-13)18-16(17)14-10-6-3-7-11-14;/h2-12H,1H3;1H/q+1;/p-1

InChI Key

ZFZQWRSLZUTIEG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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